molecular formula C6H8ClN3 B1591765 2-Chloro-N,6-dimethylpyrimidin-4-amine CAS No. 3569-33-3

2-Chloro-N,6-dimethylpyrimidin-4-amine

Cat. No.: B1591765
CAS No.: 3569-33-3
M. Wt: 157.6 g/mol
InChI Key: MIRJBFZIBXQRLC-UHFFFAOYSA-N
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Description

2-Chloro-N,6-dimethylpyrimidin-4-amine is a synthetic compound with the molecular formula C6H8ClN3 It is a pyrimidine derivative, characterized by the presence of a chloro group at the second position and two methyl groups at the sixth and fourth positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N,6-dimethylpyrimidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylamine under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the temperature is maintained between 25°C and 30°C for optimal yield .

Another method involves the use of microwave-assisted synthesis, where 2-chloro-4,6-dimethylpyrimidine reacts with aniline derivatives under microwave irradiation. This method significantly reduces the reaction time and increases the efficiency of the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography, where solvents like dichloromethane and isopropanol are used as eluents .

Mechanism of Action

The mechanism of action of 2-Chloro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-chloro-N,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRJBFZIBXQRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600563
Record name 2-Chloro-N,6-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-33-3
Record name 2-Chloro-N,6-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,6-dimethylpyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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